molecular formula C12H14O2 B1581279 Ethyl trans-2-phenylcyclopropanecarboxylate CAS No. 946-39-4

Ethyl trans-2-phenylcyclopropanecarboxylate

Cat. No. B1581279
CAS RN: 946-39-4
M. Wt: 190.24 g/mol
InChI Key: SRGUIJLJERBBCM-WDEREUQCSA-N
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Description

Ethyl trans-2-phenylcyclopropanecarboxylate, also known as Ethyl-2-phenylcyclopropancarboxylat, is an organic compound of the cyclopropane carboxylic acid family . It has a molecular formula of C12H14O2 and an average mass of 190.238 Da .


Synthesis Analysis

An improved method of synthesis of trans-2-phenylcyclopropylamine involves isomerizing an intermediate ester, namely, cis,trans-ethyl-2-phenylcyclopropanecarboxylate, by reacting the ester with anhydrous sodium ethoxide .


Molecular Structure Analysis

The molecular structure of Ethyl trans-2-phenylcyclopropanecarboxylate is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

The mechanism and regioselectivity of [3+2] cycloaddition (32CA) reactions of benzonitrile oxide with ethyl trans-cinnamate, ethyl crotonate, and trans-2-penten-1-ol have been studied . The 32CA reactions followed a one-step mechanism with asynchronous TSs .


Physical And Chemical Properties Analysis

Ethyl trans-2-phenylcyclopropanecarboxylate has a density of 1.1±0.1 g/cm3, a boiling point of 266.7±19.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 50.5±3.0 kJ/mol and a flash point of 106.9±9.0 °C .

Scientific Research Applications

Synthesis and Chemical Reactions

Ethyl trans-2-phenylcyclopropanecarboxylate is involved in various chemical reactions and syntheses. For instance, it serves as an intermediate in the preparation of cis-2-phenylcyclopropanecarboxylic acid and trans-2-Phenylcyclopropanecarboxylic acid. These acids are key components in processes like annulation, cyclization, esterification, and hydrolysis, highlighting their significance in synthetic organic chemistry (Kaiser, Weinstock, & Olmstead, 2003).

Biological Evaluation

The compound has been used in the synthesis of bromophenol derivatives with a cyclopropyl moiety. These derivatives have shown effectiveness as inhibitors of carbonic anhydrase and acetylcholinesterase enzymes, indicating potential therapeutic applications in diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Material Science and Catalysis

In material science and catalysis, ethyl trans-2-phenylcyclopropanecarboxylate has been used in the study of Pauson-Khand reactions, leading to the synthesis of ester and metal carbene functionalized exo-tricyclodecenones. This reflects its utility in the development of new materials and catalysts (Kretschik, Dötz, & Nieger, 1997).

Enantioselective Catalysis

The compound plays a role in enantioselective catalysis. Optically active rhodium(II) complexes using this compound as a homogeneous catalyst for cyclopropanation of styrene with ethyl diazoacetate have been explored, showing potential for chiral synthesis (Brunner, Kluschanzoff, & Wutz, 2010).

Antidepressant Synthesis

It has also been used in the synthesis of the enantiomer of the antidepressant tranylcypromine, showcasing its relevance in pharmaceutical synthesis (Csuk, Schabel, & Scholz, 1996).

Polymer Chemistry

In polymer chemistry, ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a derivative, has been used for oligomerization using horseradish peroxidase as a catalyst. This indicates its applications in developing new polymeric materials (Pang, Ritter, & Tabatabai, 2003).

Safety And Hazards

The safety data sheet for Ethyl trans-2-phenylcyclopropanecarboxylate can be found on various chemical databases . It is recommended to consult these resources for detailed safety and hazard information.

Future Directions

Ethyl trans-2-phenylcyclopropanecarboxylate is a versatile intermediate for the synthesis of a large variety of complex natural products . Its future directions could involve further exploration of its potential uses in organic synthesis.

properties

IUPAC Name

ethyl (1R,2R)-2-phenylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-14-12(13)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGUIJLJERBBCM-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl trans-2-phenylcyclopropanecarboxylate

CAS RN

946-39-4
Record name Ethyl trans-2-phenylcyclopropanecarboxylate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74491
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods I

Procedure details

A solution of CH2Cl2 (12.5 mL), styrene (12 5 mL) and ethyl diazoacetate (0.25 g, 2.19 mmol) was added slowly dropwise at ambient temperature to a stirred slurry of Rh-PFIEP[SO3H] (1.0 g, 0.387 mmol, prepared as described above), styrene (2.5 mL) and CH2Cl2 (2.5 mL). Gas evolution ceased about 1 hour after the addition of the ethyl diazoacetate solution was complete. The resulting slurry was stirred for 24 hours and then allowed to settle. The solution was removed, the resulting resin was washed with 3.0 mL of CH2Cl2. The solution and the wash were combined and analyzed for cyclopropane products. Yield (based on ethyl diazoacetate): 73.9%.
Quantity
0 (± 1) mol
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5 mL
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0.25 g
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[Compound]
Name
Rh-PFIEP[SO3H]
Quantity
1 g
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reactant
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2.5 mL
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reactant
Reaction Step Two
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2.5 mL
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solvent
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12.5 mL
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Reaction Step Two

Synthesis routes and methods II

Procedure details

In Example 4, a flask was charged with 1.0 g of the catalyst described in Example 1, CH2Cl2 (2.5 mL), and styrene (2.5 mL). A solution of ethyl diazoacetate (0.23 g), CH2Cl2 (12.5 mL), and styrene (12.5 mL) was added slowly dropwise and the resulting mixture was stirred for 24 hours. The reaction product was analyzed by gas chromatography and the catalyst recovered by filtration. This process was repeated for a total of ten cycles during which yields of ethyl 2-phenylcyclopropane-carboxylate remained essentially constant at about 91%. The recovered catalyst was dried in vacuo. Duplicate elemental analyses gave copper contents of the recovered catalyst of 1.83 and 1.88%.
Quantity
2.5 mL
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reactant
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0.23 g
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reactant
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12.5 mL
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12.5 mL
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catalyst
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1 g
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catalyst
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2.5 mL
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solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

The reaction described in Example 3 was substantially repeated except that the Cu,K-PFIEP[SO3H] catalyst was replaced by the Cu,K-PFIEP[SO3H]/PFIEP[CO2H] (0.58 g) catalyst described above. The reaction mixture was allowed to stir for 0.5 hour after the addition of the solution of ethyl diazoacetate, CH2Cl2 and styrene. Analysis by gas chromatography showed that the combined yield of cis- and trans-ethyl-2-phenylcyclopropanecarboxylates was 95%.
[Compound]
Name
Cu,K-PFIEP[SO3H] PFIEP[CO2H]
Quantity
0.58 g
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[Compound]
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cis- and trans-ethyl-2-phenylcyclopropanecarboxylates
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[Compound]
Name
Cu,K-PFIEP[SO3H]
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Synthesis routes and methods IV

Procedure details

To a mixture of styrene (2.15g, 20.7 mmol) and Rh2 (4S-BNOX)4 (0.0113 g, 0.0131 mmol) in 5.0 mL of anhydrous dichloromethane was added, by syringe at room temperature, ethyl diazoacetate (0298 g, 2.62 mmol) in 3.0 mL of dichloromethane under nitrogen and at an addition rate of 0.8 mL/h (syringe pump). After addition was complete, the dichloromethane solution was passed through a plug of neutral alumina to separate the catalyst, and solvent and excess styrene were removed under reduced pressure Gas chromatographic separation of the trans-isomer produced a material whose specific rotation was -6.4° which corresponded to an enantiomeric excess of the ethyl (1R,2R)-2-phenylcyclopropanecarboxylate. Conversion of the ethyl esters to the 1-menthyl esters by base hydrolysis, acid chloride formation, and esterification with (-)-menthol provided a gas chromatographically separable mixture that showed 25% enantiomeric excess for the (1R,2R)-enantiomer of the trans-2-phenylcyclopropanecarboxylate.
Quantity
3 mL
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Reaction Step One
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2.15 g
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5 mL
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2.62 mmol
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[Compound]
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ethyl esters
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1-menthyl esters
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acid chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl trans-2-phenylcyclopropanecarboxylate
Reactant of Route 2
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Ethyl trans-2-phenylcyclopropanecarboxylate
Reactant of Route 3
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Reactant of Route 4
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Ethyl trans-2-phenylcyclopropanecarboxylate
Reactant of Route 5
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Ethyl trans-2-phenylcyclopropanecarboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl trans-2-phenylcyclopropanecarboxylate

Citations

For This Compound
31
Citations
C Wiśniewska, D Koszelewski, M Zysk… - Biocatalysis and …, 2015 - Taylor & Francis
… To improve of the solubility of the starting ethyl trans-2-phenylcyclopropanecarboxylate (2), the enzymatic hydrolysis was conducted at ambient temperature, in two solvent mixtures …
Number of citations: 4 www.tandfonline.com
RC Boyd - 2007 - harvest.usask.ca
… Sterically bulky salicylaldimine (SAL) ligands should select for the ethyl trans-2-phenylcyclopropanecarboxylate diastereomer. Steric bulk poorly influences trans:cis ratios. …
Number of citations: 0 harvest.usask.ca
DB Denney, JJ Vill, MJ Boskin - Journal of the American Chemical …, 1962 - ACS Publications
… (30%) of ethyl trans-2phenylcyclopropanecarboxylate, bp 102 (0.15mm.), (lit.13105-110, 2 mm.). …
Number of citations: 70 pubs.acs.org
UM Teotino, DD Bella, A Gandini… - Journal of Medicinal …, 1967 - ACS Publications
… A mixture of 19.1 g (0.1 mole) of ethyl trans-2phenylcyclopropanecarboxylate,1 12 g (about 0.2 mole) of repropylamine, and200 ml of ethanol was …
Number of citations: 9 pubs.acs.org
HM Lee, C Bianchini, G Jia, P Barbaro - Organometallics, 1999 - ACS Publications
… Calibration curves were constructed using the GC internal standard biphenyl and known amounts of diethyl fumarate, diethyl maleate, ethyl trans-2-phenylcyclopropanecarboxylate, and …
Number of citations: 85 pubs.acs.org
S Bachmann, M Furler, A Mezzetti - Organometallics, 2001 - ACS Publications
… R t (min): styrene, 10.2; decane, 14.25; ethyl cis-2-phenylcyclopropanecarboxylate, 28.2; ethyl trans-2-phenylcyclopropanecarboxylate, 29.7. Chiral GC analysis: Supelco Beta Dex 120, …
Number of citations: 107 pubs.acs.org
M YAMASHITA, K OKUYAMA, T OHHARA… - Chemical and …, 1995 - jstage.jst.go.jp
… After concentration, the residue was chromatographed on silica gel with ethyl acetate—nhexane (1 :3) to give ethyl trans-2-phenylcyclopropanecarboxylate (la, 550mg, 98%) as …
Number of citations: 24 www.jstage.jst.go.jp
山下正行, 奥山和典, 大原隆, 川崎郁勇… - Chemical and …, 1995 - jlc.jst.go.jp
… After concentration, the residue was chromatographed on silica gel with ethyl acetate—nhexane (1 :3) to give ethyl trans-2-phenylcyclopropanecarboxylate (la, 550mg, 98%) as …
Number of citations: 3 jlc.jst.go.jp
Y Morizawa, T Hiyama, K Oshima… - Bulletin of the Chemical …, 1984 - journal.csj.jp
… Ethyl chrysanthemate, trans-2vinyl-l-(l-oxo-3-phenylpropyl)cyclopropane, and ethyl trans-2-phenylcyclopropanecarboxylate did not produce the corresponding y-lactones. Obviously the …
Number of citations: 25 www.journal.csj.jp
OA Subbotin, AS Kozmin, YK Grishin… - Organic Magnetic …, 1972 - Wiley Online Library
Proton‐decoupled carbon‐13 magnetic resonance spectra of a series of cyclopropane derivatives have been studied. For stereoisomeric substituted 2‐phenylcyclopropanes a …
Number of citations: 56 onlinelibrary.wiley.com

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